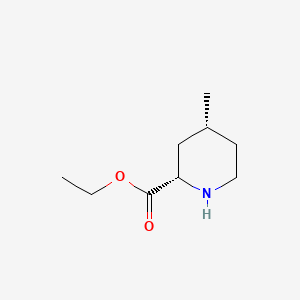

Ethyl (2S,4R)-4-Methylpipecolate

Beschreibung

Eigenschaften

IUPAC Name |

ethyl (2S,4R)-4-methylpiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-3-12-9(11)8-6-7(2)4-5-10-8/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHBNOCBWSUHAAA-SFYZADRCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC(CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@@H]1C[C@@H](CCN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901179419 | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79199-62-5 | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=79199-62-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Piperidinecarboxylic acid, 4-methyl-, ethyl ester, (2S-cis)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901179419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of Ethyl (2S,4R)-4-Methylpipecolate typically involves the cyclization of appropriate precursors under specific conditions. One method involves the use of ethyl carboxylate hydrochloride and methyl piperidine, which undergo cyclization to form the desired product . The reaction conditions often require careful control of temperature and pH to ensure the correct stereochemistry of the product.

Industrial Production Methods

Industrial production of Ethyl (2S,4R)-4-Methylpipecolate aims to optimize yield and purity while minimizing costs. This often involves the use of continuous flow reactors and automated systems to maintain consistent reaction conditions. The purification process may include crystallization and chromatography techniques to achieve high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl (2S,4R)-4-Methylpipecolate can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

The reactions of Ethyl (2S,4R)-4-Methylpipecolate typically require specific reagents and conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols. Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Key Intermediate in Drug Synthesis

Ethyl (2S,4R)-4-Methylpipecolate serves as an essential intermediate in the synthesis of various pharmaceutical compounds. Its structural similarity to piperidine derivatives makes it valuable for creating medications targeting neurological disorders and other therapeutic areas. For instance, it is used in the synthesis of compounds that exhibit activity against central nervous system disorders, thereby expanding its utility in medicinal chemistry .

Case Study: Synthesis of Bioactive Compounds

A study demonstrated the successful synthesis of enantiopure (2S,4R)-4-hydroxypipecolic acid from ethyl (3S)-4-chloro-3-hydroxybutanoate, showcasing the compound's versatility in creating bioactive molecules . This research highlights the potential for developing new therapeutic agents through modifications of ethyl (2S,4R)-4-Methylpipecolate.

Agrochemical Applications

Pesticide and Herbicide Production

In the agrochemical sector, ethyl (2S,4R)-4-Methylpipecolate is utilized in the formulation of pesticides and herbicides. Its effectiveness in enhancing crop protection and growth makes it a critical component in agricultural chemistry. The compound's role in developing safer and more efficient agrochemicals aligns with the industry's shift towards sustainable practices .

Chemical Research and Development

Reagent in Organic Synthesis

Ethyl (2S,4R)-4-Methylpipecolate is employed as a reagent in organic synthesis for developing new compounds. Its ability to facilitate reactions while maintaining stereochemical integrity is crucial for researchers focusing on asymmetric synthesis .

Case Study: Novel Compound Development

A research team synthesized a series of novel derivatives based on ethyl (2S,4R)-4-Methylpipecolate, evaluating their antimicrobial properties. The study revealed promising results, indicating that structural modifications could enhance biological activity significantly .

Data Summary Table

Wirkmechanismus

The mechanism of action of Ethyl (2S,4R)-4-Methylpipecolate involves its interaction with specific molecular targets. It may act as an enzyme inhibitor or receptor agonist, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Stereoisomers of Ethyl 4-Methylpipecolate

The compound has three primary stereoisomers, differentiated by configurations at positions 2 and 4:

Key Observations :

- Stereochemical Impact : The (2S,4R) isomer is specifically linked to Argatroban-related impurities, highlighting its pharmacological relevance . In contrast, the (2R,4R) isomer is priced higher, suggesting greater synthetic complexity or lower commercial availability .

- Synthetic Challenges : Isolation of individual stereoisomers requires advanced chromatographic techniques, such as medium-pressure liquid chromatography (MPLC) with ethyl acetate/hexane systems, as demonstrated in the synthesis of analogous piperidine derivatives .

Physicochemical Properties

- Solubility: Ethyl pipecolate derivatives generally exhibit moderate solubility in polar solvents (e.g., methanol, ethyl acetate) due to their ester functionalities. Hydrophobicity increases with methyl substituents, as seen in the chromatographic behavior of (2S,4R,5R)-4,5-O-isopropylidene-methyl-pipecolate, which is less lipophilic than its azido precursor .

- Thermal Stability: Piperidine esters like Ethyl (2S,3R)-3-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,3-dihydroxy-2-methylpropanoate (a Sofosbuvir intermediate) exhibit stability up to 133°C, suggesting similar thermal resilience for Ethyl (2S,4R)-4-Methylpipecolate .

Pharmacological Relevance

- Argatroban Impurities: Ethyl (2S,4R)-4-Methylpipecolate is classified as Argatroban Related Compound 2, while its (2R,4S) counterpart is Argatroban Related Compound 1 .

- Biological Activity : Stereochemistry directly influences interactions with enzymatic targets. For example, the (2S,4R) configuration may disrupt hydrogen bonding or steric interactions in thrombin’s active site, unlike other isomers .

Industrial and Regulatory Considerations

- Pricing and Availability : The (2S,4R) isomer is commercially available at ~$15.20/mg (25 mg for $380), reflecting its niche application in pharmaceutical quality control .

- Regulatory Status : Listed in pharmacopeial databases as a controlled impurity, requiring stringent analytical validation (e.g., HPLC-UV/MS) for compliance with ICH guidelines .

Biologische Aktivität

Ethyl (2S,4R)-4-Methylpipecolate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, drawing from diverse scientific literature.

Ethyl (2S,4R)-4-Methylpipecolate is a derivative of pipecolic acid, characterized by a methyl group at the fourth position and an ethyl ester at the second position. The compound can be synthesized through various methods, including diastereoselective hydrogenation techniques that utilize rhodium catalysts . The synthesis route often involves starting materials such as 4-methyl tetrahydropyridine derivatives.

2.1 Anticoagulant Properties

One of the most notable biological activities of Ethyl (2S,4R)-4-Methylpipecolate is its role as an anticoagulant. Research indicates that it serves as an intermediate in the synthesis of argatroban, a potent selective thrombin inhibitor used in anticoagulation therapy . This property suggests that Ethyl (2S,4R)-4-Methylpipecolate may exhibit similar mechanisms of action, potentially inhibiting thrombin and thereby preventing clot formation.

2.2 Anti-inflammatory and Analgesic Effects

In pharmacological studies, Ethyl (2S,4R)-4-Methylpipecolate has demonstrated weak anti-inflammatory and moderate analgesic effects. For instance, in animal models subjected to carrageenan-induced edema, the compound showed a reduction in edema comparable to some standard non-steroidal anti-inflammatory drugs (NSAIDs) at specific doses .

| Compound | Dose (mg/kg) | Anti-inflammatory Effect (%) | Analgesic Effect (%) |

|---|---|---|---|

| Ethyl (2S,4R)-4-Methylpipecolate | 20 | Moderate | Weak |

| Piroxicam | 20 | High | Moderate |

| Meloxicam | 20 | High | Moderate |

The biological activity of Ethyl (2S,4R)-4-Methylpipecolate can be attributed to its structural similarity to other bioactive compounds that interact with specific biological pathways. Its potential as a thrombin inhibitor suggests that it may interfere with the coagulation cascade by binding to thrombin's active site or allosteric sites . Additionally, the anti-inflammatory effects may involve inhibition of pro-inflammatory cytokines or modulation of pain pathways.

4. Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of Ethyl (2S,4R)-4-Methylpipecolate:

- Study on Anticoagulant Activity : A study demonstrated the compound's efficacy as an intermediate in synthesizing argatroban. The research highlighted its potential for further development as an anticoagulant agent .

- Analgesic Activity Assessment : In experimental models measuring pain threshold increases in response to inflammatory stimuli, Ethyl (2S,4R)-4-Methylpipecolate showed promising results compared to controls .

5. Conclusion

Ethyl (2S,4R)-4-Methylpipecolate exhibits significant biological activity with potential applications in anticoagulation and pain management therapies. Its synthesis pathways and pharmacological properties warrant further investigation to fully understand its mechanisms and therapeutic potential. Future research could focus on optimizing its structure for enhanced efficacy and exploring additional biological activities.

Q & A

Q. What are the established synthetic routes for Ethyl (2S,4R)-4-Methylpipecolate, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : Ethyl (2S,4R)-4-Methylpipecolate is synthesized via stereoselective methods, often starting from chiral precursors like L-hydroxyproline (CAS 51-35-4) or derivatives. Key steps include:

- Asymmetric hydrogenation of enamine intermediates to control stereochemistry at the 2S and 4R positions.

- Esterification with ethanol (CAS 64-17-5) under anhydrous conditions to form the ethyl ester moiety.

- Chromatographic purification (e.g., chiral HPLC with polysaccharide-based columns) to resolve enantiomeric impurities .

Confirming stereochemical purity requires NMR coupling constants (e.g., for chair conformations) and polarimetry to verify optical rotation .

Q. How is the crystal structure of Ethyl (2S,4R)-4-Methylpipecolate determined, and what parameters are critical for X-ray diffraction analysis?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is used to resolve the structure. Key parameters include:

- Crystal system : Orthorhombic (common for piperidine derivatives) with space group .

- Data collection : Use Mo Kα radiation ( Å) and a CCD detector.

- Refinement : Full-matrix least-squares on with for high reliability.

Observed torsion angles (e.g., C2-C4-C6-O1) confirm the chair conformation of the piperidine ring. Disordered ethyl groups require occupancy refinement (e.g., 0.64:0.36 split) .

Q. What analytical techniques are recommended for assessing the purity of Ethyl (2S,4R)-4-Methylpipecolate?

- Methodological Answer : Purity is evaluated via:

- GC-MS : Detects volatile impurities (e.g., residual ethanol) using a DB-5MS column and helium carrier gas.

- HPLC : Reverse-phase C18 columns with UV detection at 210 nm for non-volatile byproducts.

- Karl Fischer titration : Measures water content (<0.1% w/w).

For chiral purity, chiral GC (e.g., γ-cyclodextrin columns) or NMR chiral shift reagents (e.g., Eu(hfc)) are essential .

Advanced Research Questions

Q. How does the stereochemistry of Ethyl (2S,4R)-4-Methylpipecolate influence its interaction with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : The 2S,4R configuration affects hydrogen bonding and van der Waals interactions in binding pockets. To study this:

- Molecular docking : Use software like AutoDock Vina with high-resolution protein structures (PDB ID: e.g., 3QCW).

- Free energy calculations : MM/GBSA or alchemical methods to compare binding affinities of enantiomers.

Experimental validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies stereospecific binding kinetics .

Q. What metabolic pathways degrade Ethyl (2S,4R)-4-Methylpipecolate in vivo, and how can stable isotope labeling track its fate?

- Methodological Answer : Proposed pathways include ester hydrolysis (via carboxylesterases) and oxidative deamination (via monoamine oxidases). To trace metabolism:

Q. How can contradictory crystallographic data (e.g., disordered side chains) be resolved during structural analysis?

- Methodological Answer : Address disorder by:

- Low-temperature data collection (100 K) to reduce thermal motion.

- TWINABS refinement : For twinned crystals, apply twin law matrices (e.g., -h, -k, l).

- Occupancy modeling : Fix partial occupancies for disordered ethyl/methyl groups (e.g., 0.64 vs. 0.36) during SHELXL refinement.

Validate with Hirshfeld surface analysis to ensure plausible intermolecular contacts .

Q. What strategies optimize the reaction yield of Ethyl (2S,4R)-4-Methylpipecolate in scalable syntheses?

- Methodological Answer : Improve yield via:

- Microwave-assisted synthesis : Reduce reaction time for esterification (e.g., 30 min at 100°C vs. 12 hr conventional).

- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) in biphasic systems.

- DoE (Design of Experiments) : Screen parameters (temperature, solvent polarity) using a Plackett-Burman design.

Monitor intermediates via in-situ FTIR (e.g., C=O stretch at 1740 cm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.